Cas no 1018610-72-4 (2-(4-fluorophenyl)-1-methylpiperazine)
2-(4-fluorophenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)-1-methylpiperazine
- Piperazine, 2-(4-fluorophenyl)-1-methyl-
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- Inchi: 1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3
- InChI Key: OCWJMPPDFGXEOY-UHFFFAOYSA-N
- SMILES: N1(C)CCNCC1C1=CC=C(F)C=C1
2-(4-fluorophenyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064951-1g |
2-(4-Fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 1g |
¥2933.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064951-5g |
2-(4-Fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 5g |
¥8505.0 | 2023-02-27 | |
| Enamine | EN300-74383-0.05g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 0.05g |
$91.0 | 2024-05-23 | |
| Enamine | EN300-74383-0.1g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 0.1g |
$136.0 | 2024-05-23 | |
| Enamine | EN300-74383-0.25g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 0.25g |
$194.0 | 2024-05-23 | |
| Enamine | EN300-74383-0.5g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 0.5g |
$363.0 | 2024-05-23 | |
| Enamine | EN300-74383-1.0g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 1.0g |
$485.0 | 2024-05-23 | |
| Enamine | EN300-74383-2.5g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 2.5g |
$949.0 | 2024-05-23 | |
| Enamine | EN300-74383-5.0g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 5.0g |
$1406.0 | 2024-05-23 | |
| Enamine | EN300-74383-10.0g |
2-(4-fluorophenyl)-1-methylpiperazine |
1018610-72-4 | 95% | 10.0g |
$2085.0 | 2024-05-23 |
2-(4-fluorophenyl)-1-methylpiperazine Suppliers
2-(4-fluorophenyl)-1-methylpiperazine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 2-(4-fluorophenyl)-1-methylpiperazine
Professional Introduction to 2-(4-fluorophenyl)-1-methylpiperazine (CAS No. 1018610-72-4)
2-(4-fluorophenyl)-1-methylpiperazine, with the chemical formula C10H13N2F, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are widely recognized for their role in medicinal chemistry due to their structural versatility and biological activity. The presence of a fluorine atom at the para position of the phenyl ring in this molecule enhances its pharmacological properties, making it a valuable scaffold for drug discovery.
The chemical structure of 2-(4-fluorophenyl)-1-methylpiperazine features a piperazine ring substituted with a 4-fluorophenyl group and a methyl group at the 1-position. This specific arrangement contributes to its unique interaction with biological targets, particularly enzymes and receptors involved in neurotransmitter systems. The fluorine atom, being highly electronegative, influences the electronic properties of the molecule, thereby affecting its binding affinity and selectivity.
In recent years, there has been growing interest in the development of novel psychoactive substances that modulate central nervous system (CNS) activity. Among these, compounds derived from piperazine have shown considerable promise. The research on 2-(4-fluorophenyl)-1-methylpiperazine has been particularly noteworthy due to its potential applications in treating neurological and psychiatric disorders. Studies have indicated that this compound may interact with serotonin receptors, which are crucial for regulating mood, appetite, and sleep.
The pharmacological profile of 2-(4-fluorophenyl)-1-methylpiperazine has been extensively studied in preclinical models. Research has demonstrated its ability to bind to various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3. These interactions suggest that the compound may have therapeutic effects similar to those of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents. Furthermore, its structural similarity to known pharmacologically active compounds makes it an attractive candidate for further development.
One of the most compelling aspects of 2-(4-fluorophenyl)-1-methylpiperazine is its potential as a lead compound for drug discovery. The fluorine atom at the para position of the phenyl ring not only enhances binding affinity but also improves metabolic stability. These properties are critical for developing drugs that are both effective and safe. The compound's ability to modulate serotonin receptor activity has led to investigations into its potential use in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorder (OCD).
In addition to its serotonergic activity, 2-(4-fluorophenyl)-1-methylpiperazine has shown promise in other therapeutic areas. Preliminary studies have explored its potential role in managing pain by interacting with peripheral nerve receptors. The compound's ability to cross the blood-brain barrier also makes it a candidate for treating neurological disorders such as epilepsy and Parkinson's disease. These diverse applications highlight the compound's broad pharmacological potential.
The synthesis of 2-(4-fluorophenyl)-1-methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance efficiency and selectivity. The availability of synthetic methodologies is crucial for both academic research and industrial applications.
The safety profile of 2-(4-fluorophenyl)-1-methylpiperazine is another critical consideration in its development as a pharmaceutical agent. While preclinical studies have generally shown the compound to be well-tolerated at moderate doses, further research is needed to assess potential side effects and long-term safety concerns. Comprehensive toxicological studies are essential to ensure that any future therapeutic applications are safe for human use.
The regulatory landscape for new pharmaceutical compounds also plays a significant role in determining the future prospects of 2-(4-fluorophenyl)-1-methylpiperazine. Regulatory agencies require extensive documentation demonstrating efficacy, safety, and quality before approving a drug for market use. Companies developing this compound must navigate complex regulatory pathways, including clinical trials and submission of New Drug Applications (NDAs).
The economic implications of developing new drugs based on compounds like 2-(4-fluorophenyl)-1-methylpiperazine cannot be overstated. Pharmaceutical companies invest billions in research and development each year with the hope of bringing new treatments to market that address unmet medical needs. The success of such efforts depends on factors such as scientific innovation, regulatory approvals, and market demand.
In conclusion, 2-(4-fluorophenyl)-1-methylpiperazine (CAS No. 1018610-72-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable scaffold for developing novel treatments for neurological and psychiatric disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound holds significant potential for improving human health.
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